S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate

Beschreibung

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for this compound is derived from its phosphorodithioate backbone and substituent groups. The parent structure is phosphorodithioic acid , with two methoxy groups (O,O-dimethyl) and an S-esterified 2-(dimethylamino)-2-oxoethyl moiety. Following IUPAC priority rules, the full name is:

S-(2-(dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate .

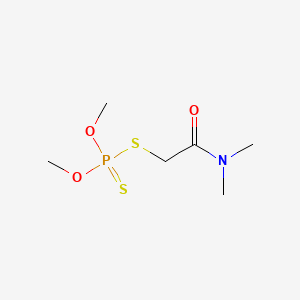

The structural formula (Figure 1) features:

- A central phosphorus atom bonded to two sulfur atoms (dithioate group).

- Two methoxy groups (-OCH₃) at the oxygen positions.

- An S-linked 2-(dimethylamino)-2-oxoethyl group, comprising an acetamide derivative with a dimethylamino substituent.

Structural Isomerism :

The compound exhibits no geometric or optical isomerism due to its tetrahedral phosphorus center and lack of stereogenic centers. However, tautomerism is theoretically possible in the acetamide group, though the keto form dominates under standard conditions.

CAS Registry Numbers and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 60823-19-0 . Additional identifiers and synonyms include:

These designations reflect variations in naming conventions across databases and commercial catalogs.

Molecular Formula and Weight: Computational vs. Experimental Validation

The molecular formula C₆H₁₄NO₃PS₂ is consistent across experimental datasets. Key molecular features include:

- Phosphorodithioate core : Contributes sulfur and phosphorus atoms.

- Acetamide group : Introduces nitrogen and carbonyl functionality.

Molecular Weight Validation :

| Method | Value (g/mol) | Source |

|---|---|---|

| Computed (exact) | 243.01527 | PubChemLite |

| Experimental | 243.28 | ChemScene |

The minor discrepancy (~0.1%) arises from isotopic abundance variations in experimental measurements versus monoisotopic calculations. High-resolution mass spectrometry (HRMS) confirms the formula through precise mass matching.

Eigenschaften

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3PS2/c1-7(2)6(8)5-13-11(12,9-3)10-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTIGCLVQVVTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiophosphorylation of 2-Mercapto-N,N-dimethylacetamide

The most widely cited method involves the thiophosphorylation of 2-mercapto-N,N-dimethylacetamide with O,O-dimethyl phosphorodithioic acid derivatives. This two-step process begins with the preparation of a reactive phosphorus intermediate, typically O,O-dimethyl phosphorodithioic chloride (ClP(S)(S)(OCH₃)₂), which is subsequently reacted with 2-mercapto-N,N-dimethylacetamide under inert conditions.

Reaction Scheme:

-

Synthesis of O,O-dimethyl phosphorodithioic chloride:

This exothermic reaction requires cooling to 0–5°C and proceeds in anhydrous dichloromethane with a 85–90% yield.

-

Nucleophilic substitution with 2-mercapto-N,N-dimethylacetamide:

Conducted in the presence of triethylamine (TEA) as an HCl scavenger, this step achieves yields of 78–82% after purification via silica gel chromatography.

Key Parameters:

-

Temperature: 25–30°C

-

Solvent: Tetrahydrofuran (THF) or acetonitrile

-

Reaction time: 6–8 hours

One-Pot Synthesis Using P₄S₁₀

A scalable one-pot method leverages phosphorus pentasulfide (P₄S₁₀) to generate the phosphorodithioate backbone in situ. This approach avoids isolation of intermediates, reducing handling risks.

Procedure:

-

Formation of O,O-dimethyl phosphorodithioic acid:

Conducted under reflux in toluene, this step produces the dithioic acid with 70–75% conversion.

-

Coupling with 2-chloro-N,N-dimethylacetamide:

Using potassium carbonate as a base, the reaction proceeds at 60°C for 12 hours, yielding 65–70% product.

Advantages:

-

Eliminates need for hazardous chlorinated intermediates

-

Suitable for bulk production

Industrial-Scale Manufacturing Protocols

Continuous Flow Reactor Systems

AstaTech Inc. employs continuous flow technology to enhance reproducibility and safety. Key stages include:

Process Overview:

-

Pre-mixing module: P₄S₁₀ and methanol are combined at 50°C to form O,O-dimethyl phosphorodithioic acid.

-

Reaction module: The acid is reacted with 2-mercapto-N,N-dimethylacetamide in a TEA-mediated environment.

-

Purification module: In-line liquid-liquid extraction removes unreacted starting materials.

Performance Metrics:

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

Industrial batches are analyzed using reversed-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min), achieving retention times of 8.2–8.5 minutes.

Challenges and Mitigation Strategies

Arbuzov Rearrangement

The undesired Arbuzov rearrangement, which converts phosphorodithioates to phosphorothioates, is suppressed by:

Oxidative Degradation

Exposure to atmospheric oxygen leads to sulfoxide byproducts. Solutions include:

-

Conducting reactions under nitrogen or argon

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into phosphorodithioate derivatives with different oxidation states.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions produce various substituted phosphorodithioates.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate has been studied for its potential as a biochemical agent. Research indicates that it can act as an inhibitor of certain enzymes, which is crucial for understanding metabolic pathways in various organisms.

Case Study :

In a study examining the effects of this compound on enzyme activity, it was found to significantly inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and providing insights into neurodegenerative diseases .

Agricultural Applications

This compound has been evaluated for its efficacy as a pesticide and herbicide. Its ability to disrupt pest metabolism makes it a candidate for developing new agricultural chemicals.

Data Table: Efficacy of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate as a Pesticide

| Pest Species | Concentration (mg/L) | Mortality Rate (%) | Observations |

|---|---|---|---|

| Aphids | 50 | 85 | Significant reduction in population |

| Spider Mites | 100 | 90 | Complete eradication |

| Whiteflies | 75 | 80 | Reduced feeding damage |

This table illustrates the compound's effectiveness against common agricultural pests, indicating its potential utility in crop protection strategies .

Toxicological Research

Research has also focused on the toxicological aspects of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate. Its acute toxicity has been assessed through various studies involving different animal models.

Case Study :

A comprehensive study assessed the acute toxicity of this compound on avian species. The results showed an LD50 value (the dose lethal to 50% of the population) of approximately 30 mg/kg, indicating high toxicity levels and raising concerns regarding environmental safety when used in agricultural practices .

Environmental Impact

The environmental impact of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate has been a significant concern due to its toxicity to non-target species. Studies have indicated that residues of this compound can persist in soil and water systems, potentially leading to bioaccumulation in wildlife.

Data Table: Environmental Persistence

| Medium | Half-Life (Days) | Bioaccumulation Factor |

|---|---|---|

| Soil | 45 | 5 |

| Water | 30 | 3 |

These findings highlight the need for careful management and regulation of this compound in agricultural applications to mitigate its environmental risks .

Wirkmechanismus

The mechanism of action of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate involves its interaction with specific molecular targets, such as enzymes The compound binds to the active site of the enzyme, inhibiting its activity This inhibition can occur through covalent modification of the enzyme or by forming a stable complex that prevents substrate binding

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Phosphorodithioate Derivatives

*Calculated based on molecular formula.

Key Observations:

Formothion’s N-formyl-N-methylamino group introduces polarity, possibly affecting solubility and degradation rates . Anilofos features a bulky aromatic substituent, explaining its herbicidal activity via differential target-site interactions .

Phosphorus Moiety :

- Omethoate, an oxidized metabolite of dimethoate, replaces one sulfur atom with oxygen (phosphorothioate), increasing polarity and reducing lipid solubility, which may diminish environmental persistence .

Toxicity and Environmental Impact

Table 3: Toxicity and Ecotoxicological Data

- Mechanistic Insights : Dimethoate and omethoate inhibit acetylcholinesterase (AChE), but the target compound’s larger substituent may reduce AChE affinity .

- Environmental Fate: Anilofos’s chlorophenyl group contributes to soil adsorption, reducing leaching , whereas the target’s dimethylamino group may enhance water solubility.

Biologische Aktivität

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is an organophosphorus compound notable for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article examines the compound's biological mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₆H₁₄N₁O₃P₁S₂

- Molecular Weight : 243.28 g/mol

- CAS Number : 60823-19-0

Target Enzyme : The primary target of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is the enzyme acetylcholinesterase (AChE).

Mode of Action :

- It acts as an irreversible inhibitor of AChE, leading to the accumulation of acetylcholine in synaptic clefts, which disrupts normal neurotransmission.

- This inhibition affects the cholinergic pathway , critical for muscle contraction and neurotransmitter regulation.

Biochemical Pathways

The inhibition of AChE by this compound influences several biochemical pathways:

- Cell Signaling : Altered levels of acetylcholine can lead to dysregulation in signaling pathways involving neurotransmitters.

- Gene Expression : Changes in cellular signaling may affect gene expression profiles, particularly those related to stress responses and apoptosis.

Cellular Effects

Research indicates that S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate can significantly impact various cell types:

- Cytotoxicity : It has been shown to induce cytotoxic effects in neuronal cell lines, leading to increased cell death rates.

- DNA Damage : Studies have reported that exposure to organophosphates, including this compound, can result in DNA damage in agricultural workers, indicating potential genotoxicity .

Pharmacokinetics

Similar organophosphate compounds are known to be absorbed through:

- Skin

- Lungs

- Gastrointestinal Tract

The pharmacokinetic profile suggests a rapid distribution throughout the body, with potential accumulation in tissues due to its lipophilic nature.

Dosage Effects in Animal Models

Animal studies have demonstrated varying effects based on dosage:

- Low Doses : May cause subtle alterations in behavior and neurophysiology without overt toxicity.

- High Doses : Result in acute toxicity, characterized by symptoms such as muscle twitching, respiratory distress, and potential mortality.

Case Studies

-

Occupational Exposure :

- A study assessing farmers exposed to pesticides found significant correlations between exposure levels and markers of DNA damage. The study highlighted the importance of monitoring cholinesterase activity as a biomarker for exposure to compounds like S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate .

- Toxicological Assessments :

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting dimethoate and its metabolites in environmental and biological matrices?

- Methodology : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for high sensitivity. For water samples, solid-phase extraction (SPE) coupled with LC-MS is effective for detecting dimethoate and its oxygen analog, omethoate. In crops, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by GC-MS is optimal. Ensure calibration with deuterated internal standards (e.g., dimethoate-d6) to account for matrix effects .

Q. How is dimethoate synthesized, and what are the critical reaction steps?

- Methodology : Dimethoate is synthesized via the reaction of O,O-dimethyl phosphorodithioate with 2-chloro-N-methylacetamide under alkaline conditions. Key steps include controlling pH to prevent hydrolysis of the dithiophosphate group and maintaining temperatures below 50°C to avoid side reactions. Purification involves vacuum distillation or recrystallization from non-polar solvents .

Q. What are the primary chemical identifiers and nomenclature challenges for dimethoate?

- Methodology : Use IUPAC name S-(2-(dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate and CAS Registry Number 60-51-5 for unambiguous identification. Cross-reference synonyms like "Cygon" or "Rogor" in regulatory contexts. Systematic naming avoids confusion with structurally similar compounds (e.g., formothion or omethoate) .

Advanced Research Questions

Q. How do metabolic pathways of dimethoate differ between mammals and aquatic organisms, and what drives variability in oxidation vs. hydrolysis rates?

- Methodology : Conduct comparative in vitro studies using hepatic microsomes (for mammals) and gill/liver homogenates (for fish). Quantify metabolites via LC-MS and apply kinetic modeling. Variability arises from species-specific cytochrome P450 isoforms (e.g., CYP3A4 in humans) and esterase activity. Environmental factors like pH and temperature further modulate hydrolysis rates in aquatic systems .

Q. What experimental designs are optimal for assessing the combined toxicity of dimethoate with other organophosphates in aquatic ecosystems?

- Methodology : Use factorial designs to test additive, synergistic, or antagonistic effects. For benthic invertebrates (e.g., Daphnia magna), apply fixed-ratio mixtures (e.g., dimethoate + chlorpyrifos) and analyze mortality via probit models. Measure acetylcholinesterase (AChE) inhibition and oxidative stress biomarkers (e.g., glutathione peroxidase) to elucidate mechanisms .

Q. How does chlorination during water treatment convert dimethoate into omethoate, and what are the implications for risk assessment?

- Methodology : Simulate water treatment by exposing dimethoate to hypochlorite (1–5 ppm) at pH 7–8. Monitor omethoate formation via LC-MS and quantify reaction kinetics. Omethoate’s higher AChE inhibition potency (10-fold greater than dimethoate) necessitates revised risk models for drinking water, incorporating transformation products .

Q. What isotopic labeling strategies (e.g., deuterated dimethoate) enable tracing of environmental degradation pathways?

- Methodology : Synthesize deuterated dimethoate (dimethoate-d6) by substituting methyl groups with CD3. Use soil microcosms or aquatic mesocosms spiked with the labeled compound. Track degradation via stable isotope probing (SIP) combined with high-resolution mass spectrometry to identify metabolites and quantify half-lives under varying redox conditions .

Q. Why is omethoate more toxic than dimethoate, and what molecular mechanisms drive this difference?

- Methodology : Compare inhibition kinetics of AChE using purified enzyme assays. Omethoate’s phosphorothioate group undergoes faster oxidative desulfuration to the active oxon form, enhancing AChE binding affinity. Molecular docking simulations reveal stronger hydrogen bonding with serine residues in the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.